molecular formula C26H27F3N4O3 B12385529 Dgk|A-IN-3

Dgk|A-IN-3

Cat. No.: B12385529
M. Wt: 500.5 g/mol
InChI Key: YDZYVISDMFCTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dgk|A-IN-3 is a selective inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that converts diacylglycerol to phosphatidic acid. This compound has shown promise in enhancing anti-tumor activity by promoting T cell proliferation and function . It is primarily used in cancer and immunology research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dgk|A-IN-3 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to Good Manufacturing Practices (GMP) to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Dgk|A-IN-3 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups in this compound would yield carbonyl compounds, while nucleophilic substitution could introduce new functional groups .

Scientific Research Applications

Dgk|A-IN-3 has a wide range of applications in scientific research:

Mechanism of Action

Dgk|A-IN-3 exerts its effects by selectively inhibiting diacylglycerol kinase alpha. This inhibition prevents the conversion of diacylglycerol to phosphatidic acid, leading to increased levels of diacylglycerol. Elevated diacylglycerol levels enhance T cell receptor signaling, promoting T cell proliferation and function. This mechanism is particularly beneficial in cancer immunotherapy, where enhanced T cell activity can lead to improved anti-tumor responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H27F3N4O3

Molecular Weight

500.5 g/mol

IUPAC Name

1-methyl-2-oxo-4-[2-[4-(trifluoromethoxy)phenyl]-2,8-diazaspiro[4.5]decan-8-yl]quinoline-3-carboxamide

InChI

InChI=1S/C26H27F3N4O3/c1-31-20-5-3-2-4-19(20)22(21(23(30)34)24(31)35)32-13-10-25(11-14-32)12-15-33(16-25)17-6-8-18(9-7-17)36-26(27,28)29/h2-9H,10-16H2,1H3,(H2,30,34)

InChI Key

YDZYVISDMFCTJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N)N3CCC4(CC3)CCN(C4)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.